Cas no 2090569-90-5 ((7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone)

7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-λ6-sulfanone is a specialized sulfoximine derivative featuring a benzodioxin scaffold, offering unique structural and electronic properties for applications in medicinal chemistry and agrochemical research. The compound's sulfoximine group enhances metabolic stability and binding affinity, making it a valuable intermediate for designing enzyme inhibitors or receptor modulators. Its rigid benzodioxin core contributes to improved selectivity in target interactions. The ethylimino substituent further fine-tunes lipophilicity and reactivity. This compound is particularly suited for exploratory studies in drug discovery, where its balanced physicochemical profile may facilitate the development of novel bioactive molecules with optimized pharmacokinetic properties.
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone structure
2090569-90-5 structure
Product name:(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone
CAS No:2090569-90-5
MF:C10H14N2O3S
MW:242.294761180878
CID:5239904

(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone Chemical and Physical Properties

Names and Identifiers

    • INDEX NAME NOT YET ASSIGNED
    • (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone
    • Inchi: 1S/C10H14N2O3S/c1-2-16(12,13)10-6-9-8(5-7(10)11)14-3-4-15-9/h5-6,12H,2-4,11H2,1H3
    • InChI Key: DTHXTRCPUKTLLX-UHFFFAOYSA-N
    • SMILES: O=S(CC)(C1C(N)=CC2=C(OCCO2)C=1)=N

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • Boiling Point: 404.6±55.0 °C(Predicted)

(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-308886-1g
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone
2090569-90-5
1g
$0.0 2023-09-05
Enamine
EN300-308886-1.0g
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone
2090569-90-5
1.0g
$0.0 2023-02-26

(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone Related Literature

Additional information on (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone

Introduction to (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone and Its Significance in Modern Chemical Biology

Chemical compounds continue to play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone, with the CAS number 2090569-90-5, has emerged as a compound of significant interest. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and biochemical research.

The structural composition of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone encompasses several key functional groups that contribute to its unique chemical properties. The presence of an amino group at the 7-position of the benzodioxin ring enhances its reactivity, making it a valuable scaffold for further derivatization. Additionally, the ethylimino and sulfanone moieties introduce polar characteristics, which are essential for interactions with biological targets.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with various diseases. The benzodioxin core of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone is particularly noteworthy, as it has been shown to exhibit pharmacological activity in several preclinical studies. This compound has been investigated for its potential role in inhibiting enzymes and receptors involved in inflammation and neurodegeneration.

One of the most compelling aspects of this compound is its ability to interact with specific biological targets. The amino group at the 7-position allows for hydrogen bonding interactions, which are crucial for binding affinity. Furthermore, the sulfanone moiety can engage in hydrophobic interactions, enhancing its solubility and bioavailability. These features make it an attractive candidate for drug development.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone with various protein targets. These studies have provided valuable insights into how the compound interacts with its intended biological receptors. For instance, simulations have shown that the amino group at the 7-position forms critical hydrogen bonds with key residues in the binding pocket of target proteins.

The ethylimino group has also been identified as a crucial interaction point. Its ability to form hydrogen bonds and participate in dipole-dipole interactions enhances the compound's binding affinity. Additionally, the sulfanone moiety contributes to the overall stability of the complex by engaging in hydrophobic interactions with non-polar regions of the target protein.

In vitro studies have further elucidated the pharmacological properties of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone. These experiments have demonstrated its ability to modulate enzyme activity and receptor binding. For example, studies have shown that this compound can inhibit inflammatory enzymes such as COX-2 and LOX-5 by competing with endogenous substrates for binding sites.

The potential therapeutic applications of this compound are vast. Given its ability to interact with multiple biological targets, it has been explored as a candidate for treating conditions such as chronic inflammation and neurodegenerative diseases. Preclinical trials have shown promising results in animal models, indicating that this compound may have significant therapeutic potential.

The synthesis of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone represents another area of active research. Chemists have developed novel synthetic routes that improve yield and purity while minimizing side reactions. These advancements are crucial for ensuring that sufficient quantities of the compound can be produced for both research and clinical purposes.

The role of computational tools in drug discovery cannot be overstated. Molecular modeling software has been instrumental in predicting the pharmacokinetic properties of this compound. By simulating how it behaves within biological systems, researchers can optimize its design to enhance efficacy and reduce potential side effects.

The future prospects for (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(ethyl)imino-lambda6-sulfanone are bright. Ongoing research aims to further refine its structure to improve its pharmacological profile. Additionally, clinical trials are being planned to evaluate its safety and efficacy in human patients.

In conclusion, (7-amino-2,3-dihydro-1,4-benzodioxin-6-ylyl)(ethyl)imino-lambda6-sulfanone (CAS no: 2090569-90-5) is a compound with significant potential in modern chemical biology. Its unique structural features and interactions with biological targets make it a valuable candidate for drug development. As research continues to uncover new applications for this molecule,its importance is likely to grow even further。

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